
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide is an organic compound with the molecular formula C11H12Cl2N2O. This compound is characterized by the presence of a phenyl group attached to an acetic acid moiety, with a hydrazide linkage that includes two chlorine atoms. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide typically involves the reaction of phenylacetic acid with hydrazine derivatives under controlled conditions. The introduction of chlorine atoms is achieved through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where phenylacetic acid is treated with chlorinating agents in the presence of catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce phenylhydrazine derivatives.
Applications De Recherche Scientifique
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid derivatives: These compounds share the phenylacetic acid moiety but differ in their functional groups.
Hydrazides: Compounds with similar hydrazide linkages but different substituents.
Chlorinated organic compounds: These include other chlorinated derivatives with varying structures.
Uniqueness
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual chlorination and hydrazide linkage make it a versatile compound for various applications.
Propriétés
Numéro CAS |
7696-87-9 |
|---|---|
Formule moléculaire |
C11H12Cl2N2O |
Poids moléculaire |
259.13 g/mol |
Nom IUPAC |
N-(1,3-dichloropropan-2-ylideneamino)-2-phenylacetamide |
InChI |
InChI=1S/C11H12Cl2N2O/c12-7-10(8-13)14-15-11(16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
Clé InChI |
QTIGQSGVHBIPHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NN=C(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
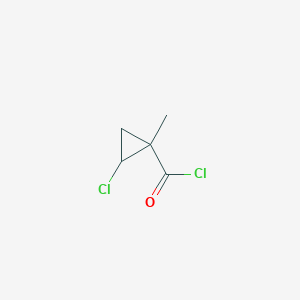
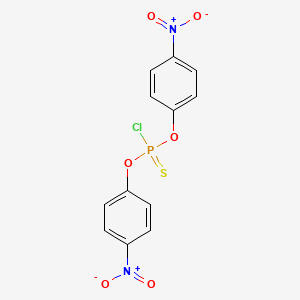
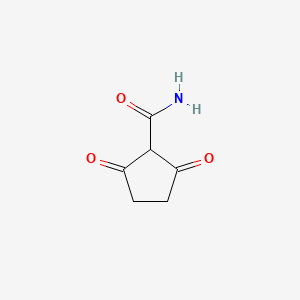

![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
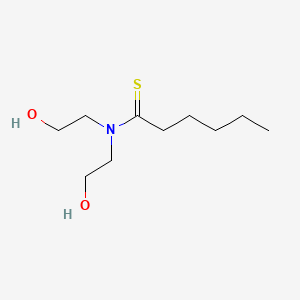
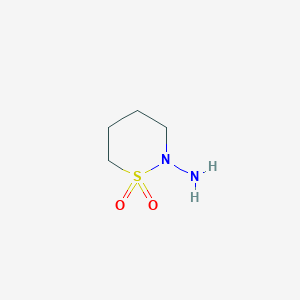
![N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide](/img/structure/B13807238.png)
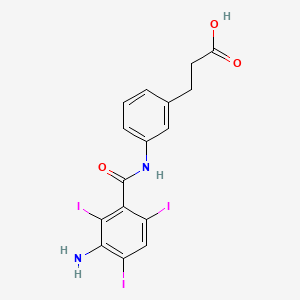
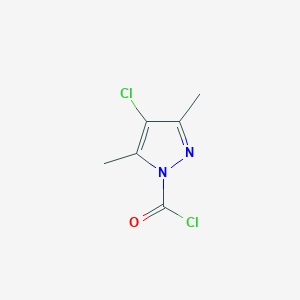

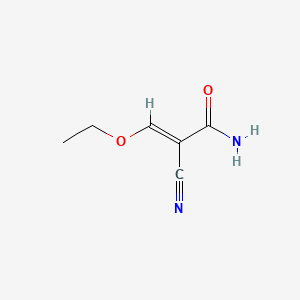
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)
